Product packaging for Aureobasidin S3(Cat. No.:CAS No. 153954-74-6)

Aureobasidin S3

Cat. No.: B232458
CAS No.: 153954-74-6
M. Wt: 1117.4 g/mol
InChI Key: CSEWOAIMQFNFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureobasidin S3 is a cyclic depsipeptide antifungal antibiotic, one of the newer congeners isolated from the fermentation broth of Aureobasidium pullulans R106 . It is part of the aureobasidin family, characterized by a structure composed of eight amino acids and one hydroxy acid . A key feature of this compound is its hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) moiety, which contributes to its higher hydrophilicity compared to earlier aureobasidins (A-R) and is associated with its enhanced biological activity . The primary mechanism of action of aureobasidins, including this compound, is the potent inhibition of inositol phosphorylceramide (IPC) synthase, an enzyme encoded by the AUR1 gene in yeast . This enzyme is essential for the synthesis of sphingolipids in fungal cell membranes but is absent in humans, making it an attractive and specific target for antifungal development . By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to the death of the fungal cell . This compound has demonstrated potent in vitro antifungal activity against a range of significant pathogenic fungi. Research highlights its high efficacy against Candida species and Cryptococcus neoformans . This potent and specific activity makes it a valuable tool for researchers studying fungal biology, sphingolipid metabolism, and for exploring new therapeutic strategies against fungal infections. Researchers should note that specific physicochemical parameters for this compound (e.g., Molecular Weight, Exact Formula) are less commonly catalogued than for Aureobasidin A and should be confirmed via analytical methods. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H92N8O12 B232458 Aureobasidin S3 CAS No. 153954-74-6

Properties

CAS No.

153954-74-6

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

IUPAC Name

3,6-dibenzyl-24-butan-2-yl-12-(1-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O12/c1-16-38(9)46-57(76)65(13)47(36(5)6)52(71)61-42(31-35(3)4)55(74)67(15)50(60(10,11)79)59(78)80-49(41(17-2)34-69)58(77)66(14)48(37(7)8)53(72)62-43(32-39-25-20-18-21-26-39)54(73)64(12)45(33-40-27-22-19-23-28-40)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,35-38,41-50,69,79H,16-17,24,29-34H2,1-15H3,(H,61,71)(H,62,72)(H,63,70)

InChI Key

CSEWOAIMQFNFGS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C

Synonyms

Aureobasidin S3

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Aureobasidin S3

Methodologies for Structure Determination

The elucidation of Aureobasidin S3's complex structure relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Application of Liquid Chromatography/Mass Spectrometry with Electrospray Ionization in Characterization

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly utilizing Electrospray Ionization (ESI), is a cornerstone technique for the initial characterization of compounds like this compound. ESI-MS allows for the ionization of these relatively large and polar molecules, enabling the determination of their molecular weight and elemental composition nih.govmdpi.comrsc.org. High-resolution mass spectrometry, such as ESI-MS/MS, provides further structural insights through fragmentation patterns, which can help in identifying substructures and confirming the sequence of amino acid and hydroxy acid residues within the cyclic depsipeptide nih.govresearchgate.netnih.gov. LC-MS is instrumental in separating complex mixtures of aureobasidin congeners, allowing for the isolation and subsequent detailed analysis of individual compounds like this compound nih.govgoogle.com. The technique is highly sensitive and can analyze thermally labile biomolecules, making it suitable for the characterization of complex natural products nih.gov.

Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound, providing detailed information about the connectivity of atoms and the stereochemistry of its constituent residues emerypharma.comibchem.comuomustansiriyah.edu.iqmdpi.com. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the different chemical environments of hydrogen and carbon atoms, respectively emerypharma.comibchem.comuomustansiriyah.edu.iq. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei emerypharma.comacs.orgyoutube.comrsc.org. These advanced NMR techniques allow for the unambiguous assignment of all protons and carbons, thereby confirming the sequence of amino acids and hydroxy acids, identifying N-methylated residues, and elucidating the cyclic depsipeptide scaffold acs.orgnih.gov. For instance, studies on other aureobasidins like Aureobasidin A and E have extensively utilized 2D NMR techniques for their structural elucidation, including identifying cis-trans isomerism of amide bonds nih.gov.

Distinguishing Structural Features of this compound within the S-Series

The S-series of aureobasidins, which includes Aureobasidin S1, S2 (with variants S2a and S2b), and S3, represents a subset of the broader aureobasidin family with specific structural variations. Research has identified that some of these S-series compounds, including S3, possess higher hydrophilicity in reversed-phase HPLC compared to other known aureobasidins nih.gov. This difference in hydrophilicity often stems from variations in the constituent amino acid or hydroxy acid residues. For example, this compound, along with S2b and S4, has been noted to feature a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) as its hydroxy acid component, which contributes to its activity nih.gov. Detailed comparative studies of the S-series are essential for pinpointing the precise structural modifications that differentiate S3 from its counterparts, such as S1 and S2, and how these variations impact their properties.

Comparative Structural Analysis within the Aureobasidin Family

The aureobasidin family is characterized by a cyclic nonadepsipeptide structure, with variations occurring at specific positions ijcce.ac.irmdpi.com. Comparative structural analysis reveals conserved residues and positions where diversity is introduced. For instance, Phe3, Pro5, and Leu8 are generally conserved across various aureobasidin structures, while residues at positions 2, 4, and 7, such as N-methylvaline (MeVal) and N-methylphenylalanine (MePhe), often exhibit variations, including the presence of non-methylated variants ijcce.ac.ir. Aureobasidin A (AbA) and Aureobasidin B (AbB) differ in their hydroxy acid component at position 1, with AbA containing 2R-hydroxy-3R-methylpentanoic acid (D-Hmp) and AbB containing 2R-hydroxyisovaleric acid (D-Hiv) ijcce.ac.ir. This compound, like other members of the S-series, can be distinguished by specific amino acid substitutions or modifications compared to earlier characterized members like Aureobasidin A and B nih.gov. Understanding these familial structural relationships is key to structure-activity relationship studies and the development of novel analogues nih.govijcce.ac.ir.


Biosynthetic Pathways and Genetic Determinants of Aureobasidins

Elucidation of Aureobasidin Biosynthesis in Producer Microorganisms

Aureobasidins are a class of cyclic depsipeptide antibiotics produced by the filamentous fungus Aureobasidium pullulans. takarabio.comyeasenbio.com These compounds, including the well-studied Aureobasidin A, are synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. nih.gov The biosynthesis is carried out by a massive enzyme complex encoded by a single gene. nih.gov

The producing organism, A. pullulans, is a ubiquitous yeast-like fungus. inchem.org Strains such as R106 and BP-1938 have been identified as producers of aureobasidins. takarabio.comnih.gov The biosynthesis of these complex molecules involves the assembly of amino acid and hydroxy acid precursors into a cyclic peptide structure. nih.govsecondarymetabolites.org The core structure of Aureobasidin A, for example, is composed of nine modules, including one for a 2-hydroxy-3-methylpentanoic acid residue and eight for various amino acids. nih.gov The aureobasidin biosynthetic gene cluster in A. pullulans is known as BGC0000307 and is responsible for producing AbT1, also known as Aureobasidin A. secondarymetabolites.org

Enzymology of Key Biosynthetic Steps within the Pathways

The central enzyme in aureobasidin biosynthesis is a large, multi-domain non-ribosomal peptide synthetase (NRPS). nih.gov In the case of Aureobasidin A, this enzyme is encoded by the aba1 gene and is referred to as the Aureobasidin A biosynthesis complex. nih.govuniprot.org This single protein has a calculated molecular mass of 1,286,254 Da. nih.gov

The enzyme is organized into nine distinct biosynthetic modules, each responsible for the incorporation of a specific building block into the growing peptide chain. nih.gov Key enzymatic domains within these modules include:

Adenylation (A) domains: These domains are responsible for recognizing and activating specific amino acid or hydroxy acid substrates by adenylating them with ATP. nih.gov Eight of the nine modules contain A-domains with recognizable specificity-conferring codes for amino acids. nih.gov The first module, which incorporates the 2-hydroxy-3-methylpentanoic acid residue, lacks these recognizable elements. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: The activated substrate is then transferred to a phosphopantetheine cofactor attached to the T-domain. uniprot.org

Condensation (C) domains: These domains catalyze the formation of peptide bonds between the substrates held by adjacent modules. uniprot.org

Methylation (M) domains: Four of the modules contain embedded methylation domains, which are responsible for the N-methylation of specific amino acid residues within the peptide structure. nih.gov

The linear peptide is assembled sequentially on the NRPS template. The process is terminated by a thioesterase (TE) domain, which catalyzes the cyclization and release of the final aureobasidin molecule. Aureobasidin A is a known inhibitor of inositol (B14025) phosphorylceramide (IPC) synthase, a critical enzyme in the sphingolipid biosynthesis pathway of fungi. caymanchem.comfrontiersin.org

Identification and Characterization of Genes Governing Aureobasidin Production

The primary gene governing the production of Aureobasidin A has been identified and cloned from Aureobasidium pullulans strain BP-1938. nih.gov This gene, designated aba1 , is responsible for encoding the entire multi-enzyme NRPS complex. nih.govuniprot.org

Key characteristics of the aba1 gene include:

Structure: It consists of a single, large, intronless open reading frame (ORF) spanning 34,980 base pairs. nih.gov

Protein Product: The ORF translates into a massive protein of 11,659 amino acids. nih.gov

Regulatory Elements: Putative promoter and translation start elements have been identified upstream of the start codon, and a consensus polyadenylation signal (AATAAA) is located downstream of the stop codon. nih.gov

Modular Homology: A notable feature of the aba1 gene is the high degree of nucleotide and amino acid sequence identity among its nine biosynthetic modules. nih.gov Modules that specify the same amino acid can share up to 95% identity. nih.gov

The function of the aba1 gene was validated through gene knockout experiments. The insertion of a hygromycin resistance cassette into one of the modules of the aba1 gene resulted in the complete cessation of Aureobasidin A production, confirming its essential role in the biosynthetic pathway. nih.gov In Saccharomyces cerevisiae, the AUR1 gene encodes for the IPC synthase, the target of Aureobasidin A. Mutations in this gene, such as in the AUR1-C allele, can confer resistance to the antibiotic. takarabio.comtakarabio.com

**3.4. Metabolic Engineering Strategies for Enhanced Production and Diversification

The production yield of aureobasidins from A. pullulans can be significantly enhanced by optimizing fermentation parameters. Studies using Response Surface Methodology (RSM) have identified key conditions that influence the production of Aureobasidin A. agriculturejournals.cz For instance, research on A. pullulans strain PA-2 demonstrated that optimizing culture conditions could increase the yield by 51%, from 610 mg/L to 920 mg/L. agriculturejournals.czagriculturejournals.cz

Table 1: Optimized Fermentation Conditions for Aureobasidin A Production by A. pullulans PA-2 agriculturejournals.czagriculturejournals.cz
ParameterOptimized Value
Inoculum Size6.8% (v/v)
Rotation Speed216 rpm
Culture Temperature26 °C
Liquid Volume125 mL
Initial pH7.0

The fermentation medium typically includes a carbon source like glucose, a nitrogen source such as ammonium (B1175870) sulfate, and various mineral salts. agriculturejournals.cz These optimized conditions provide a foundation for large-scale industrial production of aureobasidins.

Metabolic pathway engineering offers powerful strategies for improving the production of aureobasidins and generating novel derivatives with enhanced properties. Approaches can target precursor supply, the core biosynthetic machinery, or downstream modifications.

Enhancing Precursor Supply: The biosynthesis of other metabolites in Aureobasidium species, such as liamocins, has been significantly increased by engineering pathways to enhance the supply of key precursors like acetyl-CoA and ATP. nih.gov For example, overexpressing genes like phosphoketolase (PK) and pyruvate (B1213749) decarboxylase (PDC) can boost the availability of these building blocks. nih.gov Similar strategies could be applied to increase the flux towards aureobasidin biosynthesis.

Engineering the NRPS: The modular nature of the aba1 gene makes it a target for combinatorial biosynthesis. By swapping or modifying the adenylation domains within the NRPS, it is theoretically possible to direct the incorporation of different amino acids, leading to the creation of a library of new aureobasidin analogs. nih.gov

Chemical and Genetic Diversification: Novel aureobasidin derivatives have been successfully generated using a combination of chemical and genetic methods. One innovative approach involves the iridium-catalyzed borylation of phenylalanine residues in the Aureobasidin A molecule. amazonaws.com This allows for subsequent chemical modifications, such as Suzuki biaryl coupling, to create a wide range of derivatives. amazonaws.com This method has produced compounds with improved activity against resistant pathogens like Aspergillus fumigatus. amazonaws.com Precursor-directed biosynthesis, where analogs of natural precursors are fed during fermentation, has also been used to generate new aureobasidins. ijcce.ac.ir

Biotransformation utilizes whole cells or purified enzymes to perform specific chemical modifications on a substrate, offering a green and highly selective alternative to chemical synthesis. While specific biotransformation of Aureobasidin S3 is not widely reported, related methodologies suggest potential avenues for creating derivatives.

Engineered yeast systems are effective platforms for biotransformation. For instance, Saccharomyces cerevisiae has been engineered to express plant UDP-glucuronosyltransferases (UGTs) for the specific glucuronidation of flavonoids. oup.com This demonstrates the potential of using engineered microbial hosts to add sugar moieties or other functional groups to the aureobasidin scaffold, potentially altering its solubility and bioactivity.

Furthermore, cytochrome P450 enzymes, which can be functionally expressed in yeast, are known to catalyze a wide range of oxidative reactions, including the hydroxylation of unreactive carbon atoms. mdpi.com This capability could be harnessed to introduce hydroxyl groups at various positions on the aureobasidin molecule, creating a panel of novel derivatives for structure-activity relationship studies. The synthesis of analogs of the related Aureobasidin B has been achieved through a combination of solid- and solution-phase synthesis, indicating that the core structure is amenable to chemical modification to produce new antifungal agents. ijcce.ac.ir

Structure Activity Relationship Sar Studies of Aureobasidin S3 and Its Analogs

Significance of the Hydroxy Acid Moiety for Antifungal Efficacy

The core structure of Aureobasidins comprises a cyclic depsipeptide, meaning it contains both amide and ester linkages, with the ester bond originating from a hydroxy acid nih.govnih.gov. Aureobasidin S3, along with analogs S2b and S4, are characterized by the presence of a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) as their hydroxy acid component. These specific analogs exhibit high antifungal activity nih.gov. This finding suggests that the hydroxy acid moiety, particularly in its hydroxylated form, plays a significant role in conferring potent antifungal efficacy to this compound. While direct comparative studies of different hydroxy acid variations within the this compound family are limited in the provided literature, broader research on depsipeptides supports the importance of the ester linkage derived from hydroxy acids. For instance, studies on nodupetide demonstrated that replacing a hydroxy acid residue with an amino acid homologue, thereby changing an ester bond to an amide bond, resulted in a loss of antimicrobial activity, underscoring the critical nature of the hydroxy acid-derived ester linkage for bioactivity rsc.org.

Influence of Amino Acid Substitutions on Biological Activity

Modifications to the amino acid residues within the Aureobasidin scaffold have been shown to profoundly influence biological activity. Research on Aureobasidin A (AbA), a closely related analog, has provided insights into the impact of amino acid substitutions. For example, modifications to the phenylalanine residues, specifically at position 4 (mPhe4), led to improved activity against Aspergillus fumigatus. Retaining the L-configuration at mPhe4 was also found to be beneficial for this enhanced activity amazonaws.com.

Further SAR studies on AbA analogs revealed that replacing the tripeptide sequence [Phe(3)-MePhe(4)-Pro(5)] with an 8-aminocaprylic acid or performing N(7)-desmethylation of MeVal(7) resulted in a reduced capacity to inhibit P-glycoprotein (Pgp) nih.gov. However, it is important to note that the SAR for Pgp inhibition may differ from the SAR governing antifungal activity nih.gov.

Molecular Mechanism of Action in Fungal Pathogens

Inhibition of Inositol (B14025) Phosphorylceramide (IPC) Synthase

Inositol Phosphorylceramide (IPC) synthase is a key enzyme in the fungal sphingolipid biosynthesis pathway frontiersin.orgnih.govingentaconnect.comfrontiersin.orgmdpi.com. It catalyzes the transfer of a phosphoinositol head group from phosphatidylinositol (PI) to ceramide, thereby producing inositol phosphorylceramide (IPC) nih.govingentaconnect.comfrontiersin.orgresearchgate.netasm.org. IPCs and their mannosylated derivatives (MIPC, M(IP)2C) are essential components of fungal cell membranes, particularly the plasma membrane, and are crucial for fungal viability and virulence frontiersin.orgnih.govingentaconnect.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.netnih.govnih.gov.

A critical feature of IPC synthase is its fungal-specific nature; it is absent in mammalian cells frontiersin.orgingentaconnect.commdpi.comnih.gov. This biochemical distinction makes IPC synthase an attractive and selective target for the development of antifungal therapies, as compounds targeting this enzyme are less likely to cause toxicity to human host cells ingentaconnect.commdpi.comnih.gov. The essentiality of IPC synthase for fungal survival, coupled with its absence in mammals, positions it as a prime target for novel antifungal drug discovery frontiersin.orgnih.govingentaconnect.comfrontiersin.orgmdpi.comnih.gov.

Aureobasidins, including Aureobasidin S3, are potent inhibitors of fungal IPC synthase ingentaconnect.comfrontiersin.orgresearchgate.netasm.orgnih.govresearchgate.netnih.govresearchgate.net. Aureobasidin A (AbA), a well-studied analogue, inhibits IPC synthase at nanomolar concentrations, demonstrating significant antifungal activity against a broad spectrum of pathogenic fungi such as Candida species, Cryptococcus neoformans, and Aspergillus species ingentaconnect.comfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov. The inhibition is characterized by a dose-dependent manner, with reported IC50 values for IPC synthase activity in various fungal strains ranging from 0.2 to 4.9 nM nih.gov. A specific Ki value of 0.55 nM for Saccharomyces cerevisiae IPC synthase has also been documented nih.gov.

The inhibition mechanism involves AbA binding to the enzyme, thereby blocking its catalytic function. This leads to a disruption in the production of essential sphingolipids, ultimately compromising fungal cell membrane integrity and function nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.gov.

Table 1: In Vitro Inhibition of Fungal IPC Synthase by Aureobasidin A

Fungal Species/GroupTarget EnzymeIC50 Range (nM)Ki (nM)Reference
S. cerevisiaeIPC Synthase (Aur1)0.2 - 4.90.55 nih.gov
Candida spp.IPC Synthase0.2 - 4.9- nih.gov
Aspergillus spp.IPC Synthase0.2 - 4.9- nih.gov

Note: IC50 values are reported for various strains within these genera. Ki value is specific to S. cerevisiae.

Structural studies, particularly those employing cryo-electron microscopy (Cryo-EM), have provided detailed insights into the interaction between Aureobasidin A and fungal IPC synthase. Cryo-EM studies of the Saccharomyces cerevisiae IPC synthase complex, composed of the catalytic subunit Aur1 and regulatory subunit Kei1, in its AbA-bound state have revealed the molecular basis of inhibition researchgate.netresearchgate.net. The functional IPC synthase complex exists as a dimer of Aur1-Kei1 heterodimers, with Aur1 mediating homodimerization researchgate.net.

Aureobasidin A occupies a predominantly hydrophobic pocket located within the catalytic core domain of each Aur1 subunit researchgate.net. This binding effectively blocks the access of both ceramide and phosphatidylinositol substrates to the enzyme's active site, thereby preventing the synthesis of IPC researchgate.net. Specific mutations conferring resistance to Aureobasidin A have been mapped to residues within this binding pocket, such as His157 and Phe158 in S. cerevisiae Aur1, underscoring the direct interaction between the drug and the enzyme's active site researchgate.netnih.govresearchgate.net.

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A Against Pathogenic Fungi

Fungal SpeciesMIC (μg/ml)Reference
S. cerevisiaeLow/sub nih.gov
Candida albicans2 frontiersin.orgnih.gov
Cryptococcus neoformans0.3 frontiersin.orgnih.gov
Aspergillus fumigatus0.5 frontiersin.orgnih.gov

Note: MIC values can vary depending on the specific strain and experimental conditions.

Mechanisms of Fungal Resistance to Aureobasidins

Fungi can develop resistance to this compound through various genetic mechanisms, primarily involving alterations in the target enzyme or cellular pathways that compensate for its inhibition.

Mutations in the AUR1 Gene: The primary mechanism of resistance in model yeasts like Saccharomyces cerevisiae involves mutations in the AUR1 gene, which encodes the catalytic subunit of IPC synthase frontiersin.orgresearchgate.netnih.govresearchgate.netgoogle.com. Point mutations within the AUR1 gene, particularly those affecting amino acid residues in or near the Aureobasidin-binding site (e.g., His157 and Phe158 in S. cerevisiae), can reduce the affinity of Aureobasidin for the enzyme, thereby conferring resistance researchgate.netnih.govresearchgate.net. These mutations often lead to amino acid substitutions, such as tyrosine replacing histidine or phenylalanine, directly interfering with drug binding researchgate.netnih.gov.

Aneuploidy: Another significant mechanism of resistance observed in pathogenic fungi, such as Candida albicans and Candida parapsilosis, is aneuploidy—an abnormal number of chromosomes frontiersin.orgnih.govnih.gov. Trisomy of specific chromosomes, such as chromosome 1 in C. albicans, has been shown to confer resistance to Aureobasidin A frontiersin.orgnih.gov. This phenomenon is thought to occur through the upregulation of AUR1 or other genes involved in resistance pathways on the extra chromosome copy, or through broader genomic changes that enhance tolerance frontiersin.orgnih.gov. For instance, trisomy of chromosome 6 has also been linked to cross-tolerance to Aureobasidin A in C. parapsilosis nih.gov. Aneuploidy provides a rapid, albeit often unstable, mechanism for fungal adaptation to drug pressure frontiersin.orgnih.govnih.gov.

Other Genetic Alterations: While less detailed in the provided search results, other genetic alterations, such as changes in gene expression or the acquisition of drug efflux pumps, could potentially contribute to Aureobasidin resistance, as is common with many antifungal agents researchgate.net.

Compound Name List

this compound

Aureobasidin A (AbA)

Phosphatidylinositol (PI)

Ceramide

Inositol Phosphorylceramide (IPC)

Mannosyl-inositol phosphorylceramides (MIPC)

Mannose-(inositol-P)2-ceramide (M(IP)2C)

Amphotericin B

Fluconazole (B54011)

Khafrefungin

Galbonolide A

Galbonolide B

Rustmicin

Pleofungin A

Caspofungin

5-Flucytosine

Echinocandin analog

Cycloheximide

Ketoconazole

Nikkomycin Z

Fludioxonil

Cercosporamide

Ambutricins

Jawsamycin

M720

APX001A

Chitin

Ergosterol (B1671047)

Phosphatidylethanolamine (PE)

Phosphatidylserine (PS)

Diacylglycerol (DAG)

Phytoceramide

Phytosphingosine (PHS)

Dihydrosphingosine (DHS)

DHS-1-P

PHS-1-P

Sphingomyelin (SM)

Glycosylceramide (GlcCer)

Glycosphingolipids

Glycosylphosphatidylinositol (GPI)

Sphingomyelin synthase

Sphingolipid biosynthesis pathway (SBP)

Inositol phosphorylceramide synthase (IPCS)

Chitin synthase

Lanosterol 14α-demethylase

1,3-β-glucan synthase

Squalene epoxidase

Sec14

Mcd4

Gwt1

Spt14

Hsp90

Pkc1

HOG pathway

PDR16

AUR1

IPC1

Kei1

Aur1p

Atf2

App1

Role of Fungal Efflux Pumps in Resistance Phenotypes

Fungal efflux pumps are critical components of cellular defense mechanisms, actively expelling a wide range of xenobiotics, including antifungal agents, from the cell. The overexpression or enhanced activity of these pumps is a significant contributor to the development of multidrug resistance (MDR) in pathogenic fungi mdpi.comfrontiersin.orgnih.gov. These transporters, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) classes, can reduce the intracellular concentration of antifungals below effective levels, thereby conferring resistance frontiersin.orgnih.gov.

While Aureobasidin A (AbA) is known for its efficacy against many fungal species, certain pathogens exhibit intrinsic or acquired resistance. Notably, Aspergillus fumigatus, a significant human pathogen, demonstrates limited susceptibility to native AbA due to the presence of efflux pumps capable of efficiently clearing the drug amazonaws.com. Research suggests that the resistance of A. fumigatus to AbA is indeed mediated by increased efflux, as the co-administration of multidrug resistance modulators like verapamil, chlorpromazine, and trifluoperazine (B1681574) can significantly lower the minimum inhibitory concentration (MIC) of AbA against this fungus nih.gov. This phenomenon highlights how the functional capacity of efflux pumps can dictate the susceptibility of fungal pathogens to specific antifungal compounds. Conversely, some studies indicate that Aureobasidin A itself may interact with and potentially inhibit certain efflux pump proteins, such as CaCdr2p in Candida species researchgate.net, suggesting a complex interplay where the drug might modulate the very systems that could otherwise confer resistance.

Interactions with Other Cellular Pathways and Components

The primary mechanism of action for Aureobasidin A involves the inhibition of inositol phosphorylceramide (IPC) synthase, a key enzyme in the fungal sphingolipid biosynthesis pathway amazonaws.comnih.govmodares.ac.irtakarabio.comfrontiersin.org. Sphingolipids, including IPC, are essential components of fungal plasma membranes, playing crucial roles in membrane structure, integrity, and the proper localization and function of membrane proteins researchgate.netfrontiersin.orgresearchgate.net. By inhibiting IPC synthase, Aureobasidin A disrupts sphingolipid metabolism, leading to a cascade of cellular effects that ultimately result in fungal cell death nih.govfrontiersin.org.

The inhibition of IPC synthase by Aureobasidin A has been quantified, showing potent activity across various fungal species. For instance, IPC synthase from Candida species is highly sensitive to AbA, with half-maximal inhibitory concentrations (IC50s) in the range of 2-4 ng/ml, while the specific activity of the enzyme in these species ranges from 50 to 400 pmol/min/mg of protein nih.gov. In contrast, Aspergillus species, which are generally less susceptible to AbA, exhibit slightly higher IC50 values (3-5 ng/ml) for IPC synthase inhibition, with lower specific enzyme activity (1-3 pmol/min/mg of protein) nih.gov.

Furthermore, Aureobasidin A has been shown to interact with the fungal Cell Wall Integrity (CWI) pathway. Treatment with AbA can induce this pathway, leading to the activation of downstream signaling components like RhoD, MkkA, and the transcription factor RlmA amazonaws.com. RlmA, in turn, may cooperate with other transcription factors such as MsnA and CrzA to mediate cellular protection responses against AbA amazonaws.com. This interaction underscores that AbA's impact extends beyond its direct enzymatic target, influencing broader cellular defense and signaling networks.

The characteristics of fungal growth, such as biofilm formation, can also influence susceptibility to Aureobasidin A. Studies have indicated that Candida isolates forming biofilms with high metabolic activity and filamentous growth exhibit greater susceptibility to AbA (MIC50 of 32 µg/ml) compared to isolates with yeast growth, lower biomass, and reduced metabolic activity (MIC50 ≥ 128 µg/ml) ekb.eg. This suggests that cellular states associated with biofilm development may alter the cellular environment or metabolic state in ways that impact the drug's efficacy.

Synthetic Methodologies and Rational Design of Aureobasidin S3 Analogs

Chemical Synthesis Approaches for Aureobasidins and Their Derivatives

The total synthesis of aureobasidins, a class of highly N-methylated cyclodepsipeptides, is a complex undertaking. ijcce.ac.ir Methodologies often employ a combination of solid-phase and solution-phase techniques to build the linear precursor and subsequently cyclize it. ijcce.ac.irijcce.ac.ir

The construction of the linear peptide backbone of aureobasidin analogs is frequently accomplished using Solid-Phase Peptide Synthesis (SPPS). researchgate.net A common approach involves the use of 2-chlorotrityl chloride resin and the fluorenylmethyloxycarbonyl (Fmoc) protection strategy. ijcce.ac.irijcce.ac.ir This method allows for the sequential addition of amino acids to the growing peptide chain anchored to the insoluble resin. peptide.com The process involves repeated cycles of deprotection of the N-terminal Fmoc group and coupling of the next protected amino acid. peptide.com

Various coupling reagents are employed to facilitate the formation of amide bonds, which can be particularly challenging due to steric hindrance, especially with N-methylated amino acids. ijcce.ac.irnih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole), and BTC (Bis(trichloromethyl) carbonate)/sym-collidine have been successfully utilized in the synthesis of aureobasidin analogs. ijcce.ac.irijcce.ac.ir One strategy involves constructing the ester bond on the resin, which is a key step in forming the depsipeptide structure. researchgate.net

Once the linear depsipeptide precursor is synthesized and cleaved from the solid support, the crucial macrocyclization step is typically performed in the solution phase. ijcce.ac.irijcce.ac.ir This intramolecular reaction is conducted under high-dilution conditions to favor the formation of the cyclic monomer over intermolecular polymerization. The choice of cyclization reagent is critical for achieving a good yield. Reagents like HATU are commonly used to activate the carboxylic acid and facilitate the amide bond formation that closes the ring. researchgate.net Other successful cyclizing agents reported for aureobasidin A and its analogs include bromo-tris-pyrrolidinophosphonium hexafluorophosphate (B91526) and pentafluorophenyl esters. nih.gov The site of cyclization is also a strategic choice, often selected to be between amino acids that can readily form the necessary bond with minimal side reactions. researchgate.net

The synthesis of highly N-methylated cyclodepsipeptides like aureobasidins is fraught with challenges. ijcce.ac.ir Key difficulties include:

Steric Hindrance: The presence of multiple N-methylated amino acids can significantly slow down coupling reactions. nih.gov

Ester Bond Formation: Creating the depside (ester) linkage, particularly coupling the hydroxy acid moiety, can be difficult. ijcce.ac.ir

Aggregation: Hydrophobic peptide chains can aggregate on the solid support, leading to incomplete reactions. biosynth.comnih.gov

Purification: The final cyclic products can be difficult to purify due to their complex nature and the presence of closely related impurities. biosynth.com

To overcome these obstacles, researchers have developed innovative strategies. A significant innovation is the hybrid approach combining solid-phase synthesis for the linear precursor with a solution-phase macrolactamization. ijcce.ac.irresearchgate.net This strategy streamlines the assembly of the linear chain while allowing for more controlled conditions during the critical ring-closing step. researchgate.net Another approach involves synthesizing a key depsidipeptide fragment in solution first, which is then attached to the resin for the remainder of the chain elongation. ijcce.ac.ir

Design Principles for Novel Aureobasidin S3 Analogs with Modified Efficacy

The design of new this compound analogs is guided by the goal of improving antifungal potency, altering the spectrum of activity, or enhancing other pharmacological properties. This is achieved through rational design based on known structure-activity relationships and by creating semisynthetic derivatives.

Structure-activity relationship (SAR) studies provide a blueprint for designing more effective analogs. For the aureobasidin class, specific structural features have been correlated with antifungal activity. This compound, along with related compounds S2b and S4, exhibits high activity against Candida spp. and Cryptococcus neoformans. nih.gov This potent activity is attributed to the presence of a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) moiety, which increases the hydrophilicity of the molecule compared to other aureobasidins like A-R. nih.gov

SAR studies on Aureobasidin A have shown that modifications at various positions can significantly impact efficacy. For instance:

Side Chain Length: Esterification of a glutamic acid residue introduced at position 6 with shorter alkyl (C4 or C6) alcohols enhanced antifungal activity, while introducing a longer C14 alkyl chain resulted in a total loss of activity. nih.gov

Specific Residues: The replacement of certain tripeptide sections or the N-desmethylation of a specific valine residue can alter the molecule's ability to inhibit efflux pumps like the human MDR1 P-glycoprotein, a function distinct from its primary antifungal mechanism. nih.govresearchgate.net

Conformation: The molecule's secondary structure, including specific β-turns and γ-turns, is believed to be important for its biological activity. nih.govresearchgate.net

These findings suggest that modulating the lipophilicity and specific side-chain interactions of this compound through targeted amino acid substitutions or modifications of the hydroxylated Hmp group could lead to analogs with tailored efficacy. nih.govnih.gov

Table 1: Synthetic Strategies for Aureobasidin Analogs
Synthetic PhaseMethodologyKey Reagents/ComponentsReference
Linear Precursor SynthesisSolid-Phase Peptide Synthesis (SPPS)2-chlorotrityl chloride resin, Fmoc protecting group, HATU/HOAt, HBTU/HOBt ijcce.ac.irijcce.ac.ir
CyclizationSolution-Phase MacrocyclizationHATU, Bromo-tris-pyrrolidinophosphonium hexafluorophosphate researchgate.netnih.gov

Semisynthesis provides a powerful route to novel analogs by chemically modifying the natural product scaffold. nih.govrsc.org Starting with naturally isolated this compound, specific functional groups can be altered to probe their importance and generate derivatives with new properties. Based on studies of related aureobasidins, potential modifications to this compound could include:

Esterification/Amidation: The hydroxyl group on the unique hydroxylated Hmp residue of this compound is a prime target for modification. nih.gov It could be esterified with various acids or converted to other functional groups to fine-tune the molecule's polarity and interaction with its biological target. nih.gov

Amino Acid Substitution: Analogs can be created by replacing specific amino acids in the peptide ring. For example, replacing the alloisoleucine (aIle) at position 6 with leucine (B10760876) (Leu) has been explored in Aureobasidin K. researchgate.net Similar substitutions in the this compound backbone could be investigated.

Side-Chain Modification: The side chains of other amino acid residues within the this compound structure could be chemically altered to explore their contribution to the molecule's activity profile. nih.gov

Antifungal Efficacy Research and Spectrum of Activity

In Vitro Susceptibility Studies against Candida Species, including Candida albicans

Aureobasidin S3 and its related compounds, particularly Aureobasidin A, have demonstrated significant antifungal activity against various Candida species. jst.go.jpnih.gov In vitro studies have established the minimum inhibitory concentrations (MICs) for these compounds against a range of clinical isolates.

One study investigating Aureobasidin A's effect on 118 Candida isolates found that the planktonic MICs ranged from 0.25 to ≥8 µg/ml. elsevier.es The MIC50 and MIC90, which represent the concentrations required to inhibit 50% and 90% of the isolates, were 1 and 4 µg/ml, respectively. elsevier.es Notably, Candida albicans isolates showed a twofold increase in MIC50 (2 µg/ml) and MIC90 (4 µg/ml) compared to other Candida species. elsevier.eselsevier.es Specifically, 22.4% of C. albicans isolates had MICs of ≥4 µg/ml. elsevier.eselsevier.es

Another study reported that Aureobasidin A exhibited potent effects against a fluconazole-resistant strain of C. albicans, with an MIC of 2 µg/mL. modares.ac.ir Furthermore, the combination of Aureobasidin A with fluconazole (B54011) showed a synergistic effect, significantly reducing the MIC of fluconazole. modares.ac.ir Research has also highlighted that Aureobasidin A is a potent inhibitor of inositol (B14025) phosphorylceramide (IPC) synthase in Candida species, with 50% inhibitory concentrations (IC50s) in the range of 2 to 4 ng/ml. nih.govnih.gov This enzyme is crucial for fungal sphingolipid biosynthesis. nih.govnih.gov

Table 1: In Vitro Susceptibility of Planktonic Candida Isolates to Aureobasidin A

Species Number of Isolates MIC Range (µg/ml) MIC50 (µg/ml) MIC90 (µg/ml)
Candida albicans 49 0.25 to ≥8 2 4
Candida tropicalis 38 0.25 to ≥8 1 4
Candida parapsilosis 16 0.25 to ≥8 1 4
Candida glabrata 12 0.25 to ≥8 1 4
All Isolates 118 0.25 to ≥8 1 4

Data sourced from a study on the in vitro susceptibility of 118 Candida isolates. elsevier.es

Efficacy against Cryptococcus neoformans

This compound and related compounds have shown strong antifungal activity against Cryptococcus neoformans, a significant opportunistic fungal pathogen. jst.go.jpnih.gov Studies have demonstrated that these compounds are potent inhibitors of C. neoformans growth.

Research indicates that Aureobasidin A is highly active against C. neoformans. amazonaws.comagriculturejournals.cz One study highlighted that Aureobasidin A has strong fungicidal activity against this pathogen. nih.gov Another study focused on the inhibitory effects and mechanism of action of Aureobasidin A against C. neoformans found that it reduced melanin (B1238610) production and decreased cell membrane ergosterol (B1671047) content by 29.1% and 41.8% at 0.5 × MIC and 1 × MIC concentrations, respectively. nih.gov This suggests that Aureobasidin A targets multiple sites within the fungal cell to inhibit its growth. nih.gov

The development of resistance to Aureobasidin A in C. neoformans has been linked to the overexpression of the gene encoding the drug's target, inositol phosphorylceramide (IPC) synthase. frontiersin.org

Activity Profiles against Other Fungal Pathogens (e.g., Aspergillus spp., Histoplasma capsulatum, Blastomyces dermatitidis)

The antifungal spectrum of Aureobasidin compounds extends to other clinically relevant fungal pathogens, although with varying degrees of efficacy.

Aspergillus Species: Aureobasidin A has demonstrated activity against some Aspergillus species, but not all. agriculturejournals.cz While it is effective against Aspergillus niger, it shows little activity against Aspergillus fumigatus and Aspergillus flavus, which are intrinsically resistant with MICs greater than 50 μg/ml. nih.govnih.gov This resistance in A. fumigatus is suggested to be due to increased drug efflux. nih.govnih.gov However, the IPC synthase in these resistant Aspergillus species remains sensitive to Aureobasidin A, with IC50s in the range of 3 to 5 ng/ml. nih.govnih.gov Extracts from Aureobasidium pullulans containing aureobasidins have been shown to inhibit the growth of Aspergillus terreus and, to a lesser extent, Aspergillus fumigatus and Aspergillus flavus. internationalscholarsjournals.org

Histoplasma capsulatum and Blastomyces dermatitidis: While specific data on the direct activity of this compound against Histoplasma capsulatum and Blastomyces dermatitidis is limited in the provided search results, the broader class of aureobasidins has been noted for its antifungal properties against various pathogenic fungi. Further research is needed to fully characterize the efficacy of this compound against these specific dimorphic fungi.

Research into Aureobasidin Activity against Fungal Biofilm Architectures

Fungal biofilms present a significant challenge due to their inherent resistance to antifungal agents. Research has explored the efficacy of Aureobasidin A against these complex structures, particularly those formed by Candida species.

A study on Candida biofilms revealed that the susceptibility to Aureobasidin A is influenced by the biofilm's growth characteristics. elsevier.es Biofilms with filamentous growth, higher biomass, and greater metabolic activity exhibited at least a fourfold lower MIC50 (32 µg/ml) compared to those with yeast-like growth, lower biomass, and less metabolic activity (≥128 µg/ml). elsevier.eselsevier.es This suggests that the structural and metabolic state of the biofilm plays a crucial role in its susceptibility to Aureobasidin A. nih.gov

Field emission scanning electron microscope (FESEM) analysis of C. albicans biofilms treated with Aureobasidin A showed filament detachment and nearly complete removal of the biofilm, indicating a direct anti-biofilm effect. elsevier.esnih.gov Another study demonstrated that Aureobasidin A can disrupt both forming and preformed Candida biofilms, reducing biomass, the extracellular matrix, and cell viability. researchgate.net Of 118 Candida isolates, 29.7% were identified as biofilm producers, with Candida parapsilosis being the most prolific, followed by Candida tropicalis and Candida albicans. elsevier.eselsevier.es

Table 2: Effect of Aureobasidin A on Candida Biofilm Growth Characteristics

Biofilm Characteristic Susceptibility to Aureobasidin A Biofilm MIC50 (µg/ml)
Filamentous growth, high biomass, high metabolic activity Higher 32
Yeast growth, low biomass, low metabolic activity Lower ≥128

Data based on a study of Candida biofilm susceptibility to Aureobasidin A. elsevier.es

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of the Biological Target Landscape Beyond IPC Synthase

While Aureobasidin A, a closely related compound, is well-established as a potent inhibitor of Inositol (B14025) Phosphorylceramide (IPC) synthase patsnap.comnih.govtakarabio.comyeasenbio.comtakarabio.comresearchgate.netnih.gov, the complete biological target landscape of Aureobasidin S3 may extend beyond this primary target. Understanding additional cellular targets or off-target effects is crucial for a comprehensive grasp of its mechanism of action and for predicting potential broader therapeutic applications or unintended consequences. Future research should focus on employing unbiased screening methodologies, such as chemical-genetic profiling plos.org, proteomics, and metabolomics, to identify any secondary binding partners or pathways modulated by this compound. Such investigations could reveal novel mechanisms contributing to its observed activity or resistance profiles, thereby opening new avenues for drug design and optimization. For instance, exploring how this compound interacts with cellular components beyond IPC synthase could shed light on its efficacy against resistant strains or in different disease contexts.

Application of Advanced Structural Biology Techniques for Ligand-Target Complexes

Detailed structural information is paramount for understanding drug-target interactions and guiding rational drug design. Advanced structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron Microscopy (Cryo-EM), offer powerful tools for this purpose bioscipublisher.comcreative-biostructure.comnih.gov. The recent determination of the cryo-EM structure of Saccharomyces cerevisiae IPC synthase bound to Aureobasidin A has provided critical atomic-level insights into its binding site and mechanism of inhibition researchgate.netnih.gov. Future work should leverage these techniques, alongside emerging computational methods like AlphaFold for structure prediction biorxiv.org, to elucidate the precise three-dimensional structures of this compound in complex with its identified targets, including IPC synthase from various fungal species and potentially other novel targets. Such structural data will be instrumental in understanding structure-activity relationships (SAR), designing more potent and selective analogs, and engineering improved binding affinities digitellinc.comscienceopen.comschrodinger.com.

Bioengineering of Producer Strains for Sustainable Production and Enhanced Diversification

Optimizing the production of this compound through bioengineering offers a pathway to sustainable and cost-effective supply. Aureobasidium pullulans serves as the natural producer, and strategies such as metabolic engineering, genetic modification, and synthetic biology can be employed to enhance yields and diversify the compound's repertoire google.comisomerase.comnih.govdtu.dk. Research can focus on:

Genetic Modification: Targeted deletion or overexpression of genes involved in the this compound biosynthetic pathway can improve production titers google.comisomerase.com. Identifying and manipulating regulatory elements controlling pathway gene expression is also a key strategy.

Metabolic Engineering: Redirecting metabolic flux towards the this compound biosynthesis pathway by optimizing precursor supply and minimizing the diversion of resources to competing pathways can significantly boost production isomerase.commdpi.com.

Strain Improvement: Techniques like UV mutagenesis followed by high-throughput screening can generate mutant strains with improved production capabilities mdpi.comginkgo.bio.

Analog Generation: Bioengineering approaches can also be used to create novel this compound analogs by modifying biosynthetic enzymes or introducing heterologous pathway components, potentially leading to compounds with altered or enhanced biological activities isomerase.comdtu.dkijcce.ac.irijcce.ac.iramazonaws.com.

Development of Resistance-Modifying Agents and Combination Therapies

The growing challenge of antifungal resistance necessitates the development of novel therapeutic strategies, including resistance-modifying agents and combination therapies. This compound's distinct mechanism of action, targeting IPC synthase, offers a valuable starting point for such developments patsnap.comnih.govyeasenbio.com.

Overcoming Resistance: Understanding the mechanisms by which fungi develop resistance to this compound, such as efflux pump activity nih.gov or alterations in metabolic pathways researchgate.net, is critical. Research can explore how this compound itself, or its analogs, might overcome these resistance mechanisms.

Combination Therapies: Synergistic interactions between different antimicrobial agents can enhance efficacy and combat resistance nih.govresearchgate.net. This compound could potentially be combined with existing antifungals or novel agents to achieve synergistic effects, broaden the spectrum of activity, or re-sensitize resistant fungal strains. For instance, compounds that modulate efflux pumps, as suggested for A. fumigatus resistance nih.gov, could be explored in combination with this compound.

Table 1: Comparative Antifungal Activity of Aureobasidin A against Fungal Pathogens

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Source
Candida albicans<2 μg/ml nih.gov
Candida glabrata<2 μg/ml nih.gov
Candida tropicalis<2 μg/ml nih.gov
Candida parapsilosis<2 μg/ml nih.gov
Candida krusei<2 μg/ml nih.gov
Candida auris (clades)0.01–0.25 μg/ml oup.com
Aspergillus fumigatus>50 μg/ml nih.gov
Aspergillus flavus>50 μg/ml nih.gov
Aspergillus niger<2 μg/ml nih.gov
Saccharomyces cerevisiae0.1–0.5 μg/ml takarabio.com
Schizosaccharomyces pombe0.1–0.5 μg/ml takarabio.com
Aspergillus nidulans0.1–0.5 μg/ml takarabio.com

Table 2: In Vitro Inhibition of IPC Synthase by Aureobasidin A

Fungal SpeciesIC50 (ng/ml)Source
Candida albicans2–4 nih.gov
Candida glabrata2–4 nih.gov
Candida tropicalis2–4 nih.gov
Candida parapsilosis2–4 nih.gov
Candida krusei2–4 nih.gov
Aspergillus fumigatus3–5 nih.gov
Aspergillus flavus3–5 nih.gov
Aspergillus niger3–5 nih.gov
Aspergillus terreus3–5 nih.gov

Exploration of Novel Therapeutic Applications Beyond Antifungal Activity

The unique target of IPC synthase, which is essential in many fungi and some protozoa but absent in mammals, suggests potential applications beyond traditional antifungal therapy patsnap.comnih.gov. Future research should explore this compound's activity against other pathogenic organisms.

Antiparasitic Potential: Given that IPC synthase is also present in protozoa, this compound could be investigated for its efficacy against parasitic infections. Studies on Aureobasidin A have indicated activity against protozoa researchgate.net, warranting similar investigations for this compound.

Anticancer Applications: Dysregulation of sphingolipid metabolism is implicated in cancer progression and resistance to therapy patsnap.com. IPC synthase inhibitors are being explored as anticancer agents by targeting this pathway in cancer cells. This compound's specific inhibition of IPC synthase could make it a candidate for such investigations.

Antibacterial Activity: Preliminary observations suggest Aureobasidin A exhibits some activity against bacteria like Staphylococcus aureus and Escherichia coli agriculturejournals.cz. While the mechanisms are unclear, this warrants further investigation into this compound's potential as a broad-spectrum antimicrobial agent or as a lead compound for developing antibacterial drugs.

Compound List:

this compound

Aureobasidin A (AbA)

Aureobasidin B (AbB)

Galbonolide A

Khafrefungin

Verapamil

Chlorpromazine

Trifluoperazine (B1681574)

Myriocin

Wortmannin

Tunicamycin

Fluconazole (B54011)

Voriconazole

Ketoconazole

Clotrimazole

Econazole

Sulconazole

Terbinafine

Lovastatin

Dyclonine

Amphotericin B

Rezafungin

Ibrexafungerp

Fosmanogepix

Nikkomycin Z

Olorofim

VL-2397

T-2307

AR-12

MGCD290

Flavonoids

Prenylated Isoflavonoids

Q & A

Q. What is the mechanism of action of Aureobasidin S3 against fungal pathogens?

this compound inhibits fungal growth by targeting inositol phosphorylceramide (IPC) synthase, an enzyme critical for sphingolipid biosynthesis in fungal cell membranes. Disruption of IPC synthase leads to accumulation of cytotoxic intermediates and impaired membrane integrity .

  • Methodological Insight: To validate this mechanism, researchers can use lipidomic profiling (e.g., LC-MS) to quantify sphingolipid intermediates in treated vs. untreated Candida albicans cultures.

Q. What standard methods are used to determine the minimum inhibitory concentration (MIC) of this compound?

The agar dilution method (CLSI guidelines) is commonly employed. Key steps include:

  • Preparing serial dilutions of this compound in agar plates.
  • Inoculating with standardized fungal suspensions (e.g., 1–5 × 10³ CFU/mL).
  • Incubating at 35°C for 24–48 hours and assessing growth inhibition.
  • Example Data: For C. albicans ATCC 76615, MIC values for this compound and fluconazole were reported as 2 μg/mL and 64 μg/mL , respectively .
Fungal StrainThis compound MIC (μg/mL)Fluconazole MIC (μg/mL)
C. albicans264

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between this compound and other antifungals?

Synergy is assessed via checkerboard assays or time-kill curves :

  • Checkerboard Method: Test varying concentrations of this compound and a partner drug (e.g., fluconazole) in a matrix. Calculate the Fractional Inhibitory Concentration Index (FICI) :
  • FICI ≤ 0.5: Synergy; 0.5–4: Additivity; >4: Antagonism .
    • Statistical Validation: Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare combination efficacy vs. monotherapy. Ensure replicates (n ≥ 3) to account for biological variability .

Q. What methodologies are recommended for resolving contradictions in efficacy data across fungal strains?

Contradictions may arise due to strain-specific resistance mechanisms or experimental variability. Address this by:

  • Standardizing inoculum size (e.g., McFarland standards).
  • Including quality control strains (e.g., C. albicans ATCC 90028) in all assays.
  • Conducting genomic sequencing to identify mutations in AUR1 (target gene) or efflux pump overexpression (e.g., CDR1, MDR1). Cross-reference findings with databases like CGD (Candida Genome Database) .

Q. What are the best practices for ensuring reproducibility in studies on this compound?

  • Data Documentation : Maintain raw data (e.g., growth curves, MIC plates) in accessible formats (e.g., .csv, image files). Use lab notebooks or electronic systems (e.g., LabArchives) for real-time entries .
  • Reagent Validation : Source this compound from certified suppliers (e.g., Sigma-Aldrich) and verify purity via HPLC (>95%).
  • Independent Replication : Collaborate with external labs to repeat key experiments, focusing on variables like incubation temperature and media composition .

Methodological Challenges and Solutions

Q. How should researchers analyze resistance mechanisms to this compound in non-albicans Candida species?

  • Proteomic Profiling : Compare protein expression in resistant vs. susceptible strains using 2D gel electrophoresis or mass spectrometry .
  • CRISPR-Cas9 Knockouts : Validate candidate genes (e.g., AUR1 homologs) by generating knockout strains and testing susceptibility .

Q. What statistical approaches are suitable for time-dependent antifungal activity studies?

  • Survival Analysis : Use Kaplan-Meier curves to model fungal survival under this compound exposure.
  • Multivariate Regression : Account for covariates like pH or biofilm formation in dose-response models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.